molecular formula C9H15N3O2 B6248215 3-(2-oxopiperidin-1-yl)azetidine-1-carboxamide CAS No. 2289650-39-9

3-(2-oxopiperidin-1-yl)azetidine-1-carboxamide

Cat. No. B6248215
CAS RN: 2289650-39-9
M. Wt: 197.2
InChI Key:
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Description

3-(2-oxopiperidin-1-yl)azetidine-1-carboxamide, also known as 3-oxo-Piperazin-1-ylazetidine-1-carboxamide (OPAz), is an organic compound belonging to the family of piperazin-1-ylazetidines. It is a chiral molecule with two optical isomers (R- and S-enantiomers). OPAz is a versatile platform for the synthesis of a wide range of bioactive molecules, such as pharmaceuticals, agrochemicals, and natural products. OPAz has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and drug development.

Scientific Research Applications

OPAz has a wide range of potential applications in scientific research. It has been used in medicinal chemistry to synthesize a variety of bioactive molecules, such as pharmaceuticals, agrochemicals, and natural products. OPAz has also been used in drug discovery and drug development to identify and develop novel drugs. OPAz has also been used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, OPAz has been used to study the mechanisms of action of drugs and to identify new targets for drug development.

Mechanism of Action

The mechanism of action of OPAz is not yet fully understood. However, it is believed that OPAz binds to specific receptors in the body, which then triggers a cascade of biochemical reactions. These biochemical reactions result in the activation of various signaling pathways, which ultimately lead to the desired physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of OPAz have been studied in various animal models. In rats, OPAz has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. In mice, OPAz has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, OPAz has been shown to have anti-tumor and anti-cancer effects in mice.

Advantages and Limitations for Lab Experiments

OPAz has several advantages and limitations for lab experiments. One advantage is that OPAz is relatively easy to synthesize using the Mitsunobu, Ugi, and Staudinger reactions. Additionally, OPAz is a chiral molecule, which makes it useful for the synthesis of enantiomerically pure compounds. A limitation is that the mechanism of action of OPAz is not yet fully understood, so it is difficult to predict the effects of OPAz on different biological systems.

Future Directions

Future research on OPAz should focus on further elucidating its mechanism of action and exploring its potential applications in drug discovery and drug development. Additionally, further research should be conducted to identify and characterize the receptors to which OPAz binds, as well as to study the effects of OPAz on various biological systems. Finally, research should also be conducted to optimize the synthesis of OPAz and to develop new methods for synthesizing OPAz.

Synthesis Methods

OPAz can be synthesized by a variety of methods, including the Mitsunobu reaction, the Ugi reaction, and the Staudinger reaction. The Mitsunobu reaction is the most commonly used method for synthesizing OPAz. It involves the reaction of an aldehyde, an isocyanide, and a phosphine in a solvent such as acetonitrile. The Ugi reaction is another common method for synthesizing OPAz. It involves the reaction of an aldehyde, an isocyanide, and an amine in a solvent such as acetonitrile. The Staudinger reaction is the least commonly used method for synthesizing OPAz. It involves the reaction of an aldehyde, an isocyanide, and a phosphine in a solvent such as dimethylformamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-oxopiperidin-1-yl)azetidine-1-carboxamide involves the reaction of an azetidine derivative with an amide and a ketone. The azetidine derivative is first prepared by reacting an amine with an epoxide. The resulting aziridine is then ring-opened with a nucleophile to form the azetidine. The amide and ketone are then added to the azetidine to form the final product.", "Starting Materials": [ "Epoxide", "Amine", "Nucleophile", "Ketone", "Amide" ], "Reaction": [ "React epoxide with amine to form aziridine", "Ring-open aziridine with nucleophile to form azetidine", "React azetidine with amide and ketone to form 3-(2-oxopiperidin-1-yl)azetidine-1-carboxamide" ] }

CAS RN

2289650-39-9

Product Name

3-(2-oxopiperidin-1-yl)azetidine-1-carboxamide

Molecular Formula

C9H15N3O2

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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